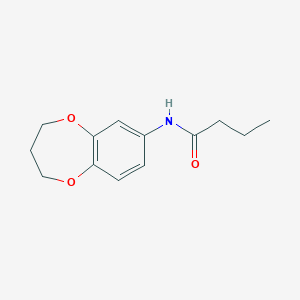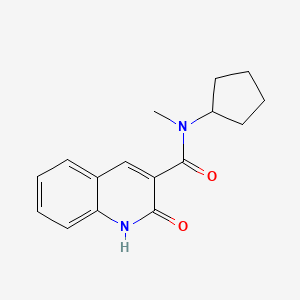
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, also known as DMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DMTB is a synthetic molecule that belongs to the pyrazole class of compounds and has a molecular weight of 267.34 g/mol.
作用機序
The mechanism of action of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in various cellular processes. In cancer cells, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide inhibits the activity of carbonic anhydrase IX, which is involved in the regulation of pH homeostasis and cell survival. In inflammatory cells, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide inhibits the production of pro-inflammatory cytokines by blocking the activation of transcription factors such as nuclear factor-kappa B.
Biochemical and Physiological Effects:
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide induces apoptosis, inhibits cell proliferation, and reduces the invasiveness of cancer cells. In inflammatory cells, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide reduces the production of reactive oxygen species and inhibits the activation of inflammatory pathways. In neuronal cells, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide protects against oxidative stress and reduces the production of amyloid-beta peptides.
実験室実験の利点と制限
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide also has some limitations, such as its low water solubility and potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, including:
1. Investigating the potential use of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide as a therapeutic agent for the treatment of various types of cancer.
2. Studying the mechanism of action of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in various cellular processes to identify new targets for drug development.
3. Developing new synthetic methods for the production of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide to improve its yield and purity.
4. Investigating the potential use of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide as a diagnostic tool for cancer imaging.
5. Studying the pharmacokinetics and pharmacodynamics of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in vivo to determine its efficacy and safety in animal models.
Conclusion:
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in various fields. 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties, and has potential use as a therapeutic agent for the treatment of several diseases. Further research is needed to fully understand the mechanism of action of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide and to develop new applications for this promising compound.
合成法
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can be synthesized using a simple and efficient method that involves the reaction of 3,5-dimethylbenzoic acid with 1,3,5-trimethylpyrazole in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with an amine such as N,N-dimethylformamide to yield the final compound, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide.
科学的研究の応用
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to possess anti-cancer properties by inhibiting the activity of the enzyme carbonic anhydrase IX, which is overexpressed in several types of cancer cells. 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has also been investigated for its potential use as a diagnostic tool for cancer imaging due to its high affinity for carbonic anhydrase IX.
In pharmacology, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-9-6-10(2)8-13(7-9)15(19)16-14-11(3)17-18(5)12(14)4/h6-8H,1-5H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRZCUXPUOPPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(N(N=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)
![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)
![methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)

![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)

![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)

![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)
![6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475722.png)